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Compound of Interest

Compound Name: Isoindolin-4-amine dihydrochloride

Cat. No.: B3030578 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Isoindolin-4-
amine dihydrochloride (CAS 92259-85-3), a key building block in medicinal chemistry and

drug development.[1][2] The isoindoline scaffold is a privileged structure found in a number of

bioactive compounds.[3][4] This document is intended for researchers, scientists, and

professionals in the field of drug development, offering a detailed exploration of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Understanding these spectroscopic properties is fundamental to confirming the molecule's

identity, purity, and structural integrity during synthesis and quality control processes.

Molecular Structure and its Spectroscopic
Implications
Isoindolin-4-amine dihydrochloride possesses a unique structure combining an aromatic

ring, a primary amine, and a saturated heterocyclic amine, all present as a dihydrochloride salt.

This structure dictates a specific and predictable spectroscopic fingerprint. The protonation of

both the primary aromatic amine and the secondary amine within the isoindoline ring

significantly influences the chemical environment of the protons and carbons, which is reflected

in the NMR spectra. Similarly, the presence of N-H bonds and the aromatic system gives rise to

characteristic absorption bands in the IR spectrum. The molecule's mass and fragmentation

patterns in mass spectrometry are also directly correlated to its atomic composition and

bonding.

Molecular Formula: C₈H₁₂Cl₂N₂[1][5][6] Molecular Weight: 207.1 g/mol [1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For Isoindolin-4-amine dihydrochloride, both ¹H and ¹³C NMR are

essential for structural confirmation. The dihydrochloride nature of the salt means that both

nitrogen atoms are protonated, leading to the presence of N-H protons that are observable in

the ¹H NMR spectrum, typically in a polar aprotic solvent like DMSO-d₆ to slow down proton

exchange.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the

aliphatic protons of the isoindoline ring. The protonation of the nitrogen atoms will cause a

downfield shift of adjacent protons due to the increased electron-withdrawing effect.

Proton

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity Integration

Coupling

Constants (J,

Hz)

Aromatic CH 7.2 - 7.8 m 3H
ortho: 7-9, meta:

2-3

Aliphatic CH₂

(benzylic)
~4.5 s 4H

NH₃⁺ (aromatic

amine)
8.0 - 10.0 br s 3H

NH₂⁺ (isoindoline

amine)
9.0 - 11.0 br s 2H

Causality of Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing

the exchangeable N-H protons of the ammonium and secondary amine salts. In protic solvents

like D₂O, these protons would rapidly exchange with deuterium, leading to the disappearance

of their signals.

Predicted ¹³C NMR Spectral Data
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The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The

aromatic region will show signals for the six carbons of the benzene ring, while the aliphatic

region will display a signal for the two equivalent methylene carbons of the isoindoline ring.

Carbon Assignment Predicted Chemical Shift (ppm)

Aromatic C-NH₂ ~140

Aromatic C (quaternary) ~135

Aromatic CH 115 - 130

Aliphatic CH₂ ~50

Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of Isoindolin-4-amine
dihydrochloride would involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required compared to ¹H NMR. Typical parameters include a spectral width of

200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of

quaternary carbons.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction.
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Sample Preparation

Data Processing & Analysis

Dissolve in DMSO-d6

¹H NMR Acquisition

Transfer to NMR tube

Fourier Transform

¹³C NMR Acquisition

Phase & Baseline Correction

Spectral Interpretation
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Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of Isoindolin-4-amine dihydrochloride is expected to be

dominated by absorptions from the N-H bonds of the protonated amines and the aromatic C-H

and C=C bonds.

Predicted IR Spectral Data
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Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (NH₃⁺ and NH₂⁺) 3200 - 2800 Strong, Broad

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

N-H Bend (NH₃⁺ and NH₂⁺) 1600 - 1500 Medium-Strong

C=C Stretch (Aromatic) 1600 - 1450 Medium

C-N Stretch 1350 - 1000 Medium

Expertise & Experience Insight: The broadness of the N-H stretching band is a key indicator of

the presence of the hydrochloride salt, as extensive hydrogen bonding occurs in the solid state.

The distinction between the primary and secondary ammonium salt stretches can be

challenging as they often overlap.

Experimental Protocol for IR Data Acquisition
A common and straightforward method for obtaining an IR spectrum of a solid sample is using

an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid Isoindolin-4-amine dihydrochloride
powder directly onto the ATR crystal.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber.
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Place solid sample on ATR crystal

Collect Background Spectrum

Collect Sample Spectrum

Analyze Spectrum for Functional Groups
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering clues about its structure. For a

hydrochloride salt like Isoindolin-4-amine dihydrochloride, a soft ionization technique such

as Electrospray Ionization (ESI) is typically employed.

Predicted Mass Spectral Data
In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated free

base, having lost the two molecules of HCl.

Ion Predicted m/z Interpretation

[M+H]⁺ 135.09
Protonated molecular ion of

the free base (C₈H₁₀N₂)

Trustworthiness through Self-Validation: The observation of an ion with an m/z of 135.09 would

strongly support the identity of the core isoindolin-amine structure. The high-resolution mass
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spectrum should yield a mass that is very close to the calculated exact mass of C₈H₁₁N₂⁺

(135.0917).

Experimental Protocol for MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as

methanol or acetonitrile/water.

Instrument Setup: Use an ESI mass spectrometer. The sample solution is introduced into the

ion source via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument

parameters, such as capillary voltage and cone voltage, should be optimized to maximize

the signal of the [M+H]⁺ ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any significant fragment ions.

Molecular Structure

Expected Spectroscopic Features

Isoindolin-4-amine
dihydrochloride
(C₈H₁₂Cl₂N₂)

¹H & ¹³C NMR:
Aromatic & Aliphatic signals

Protonated N-H signals

predicts

IR:
Broad N-H stretch

Aromatic C=C stretch

predicts

MS:
[M+H]⁺ of free base

at m/z 135.09

predicts
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Conclusion
The comprehensive spectroscopic analysis of Isoindolin-4-amine dihydrochloride, as

detailed in this guide, provides a robust framework for its characterization. The predicted NMR,

IR, and MS data, grounded in fundamental spectroscopic principles and experience with similar

structures, offer a reliable reference for researchers. Adherence to the outlined experimental

protocols will ensure the acquisition of high-quality data, enabling unambiguous structural

confirmation and purity assessment, which are critical for the advancement of drug discovery

and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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